

^1H NMR and ^{13}C NMR spectral interpretation of 1,2,2-Trichloropropane

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Compound of Interest

Compound Name: 1,2,2-Trichloropropane

Cat. No.: B3031411

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An Application Note on the ^1H and ^{13}C NMR Spectral Interpretation of **1,2,2-Trichloropropane**

Introduction

1,2,2-Trichloropropane is a halogenated organic compound with the molecular formula $\text{C}_3\text{H}_5\text{Cl}_3$. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to elucidate the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. This application note provides a comprehensive guide to the interpretation of the ^1H and ^{13}C NMR spectra of **1,2,2-trichloropropane**, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of **1,2,2-trichloropropane** for NMR analysis is as follows:

- **Solvent Selection:** Choose a suitable deuterated solvent that will dissolve the sample and does not have signals that overlap with the analyte signals. Deuterated chloroform (CDCl_3) is a common choice for non-polar to moderately polar organic compounds.
- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **1,2,2-trichloropropane**.

- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ^1H and ^{13}C NMR spectra.
- **Homogenization:** Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Data Acquisition

The following are typical instrument parameters for acquiring ^1H and ^{13}C NMR spectra. These may be adjusted based on the specific spectrometer and experimental goals.

- **Spectrometer:** A 300 MHz or higher field NMR spectrometer.
- **^1H NMR Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., zg30).
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 8-16, depending on the sample concentration.
 - **Spectral Width:** A range that encompasses all expected proton signals (e.g., 0-12 ppm).
- **^{13}C NMR Parameters:**
 - **Pulse Program:** A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
 - **Acquisition Time:** 1-2 seconds.
 - **Relaxation Delay:** 2-5 seconds.
 - **Number of Scans:** 128 or more to achieve an adequate signal-to-noise ratio.

- Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

Data Presentation

The expected ^1H and ^{13}C NMR spectral data for **1,2,2-trichloropropane** are summarized in the tables below.

^1H NMR Spectral Data

Signal	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
A	~2.2	Singlet	3H	CH_3
B	~4.0	Singlet	2H	CH_2Cl

^{13}C NMR Spectral Data

Signal	Chemical Shift (δ) ppm (Predicted)	Assignment	Off-Resonance Decoupled Multiplicity
1	~35	CH_3	Quartet
2	~55	CH_2Cl	Triplet
3	~90	CCl_2	Singlet

Data Interpretation

^1H NMR Spectrum

The ^1H NMR spectrum of **1,2,2-trichloropropane** is expected to show two distinct signals, both of which are singlets.^[1]

- Signal A (CH_3): The three protons of the methyl group are chemically equivalent and are adjacent to a quaternary carbon that has no protons. Therefore, there is no spin-spin coupling, and the signal appears as a singlet.

- Signal B (CH_2Cl): The two protons of the methylene group are also chemically equivalent and are adjacent to the same quaternary carbon. Consequently, this signal also appears as a singlet.^[1]

The downfield shift of the CH_2Cl protons compared to the CH_3 protons is due to the deshielding effect of the adjacent chlorine atom.

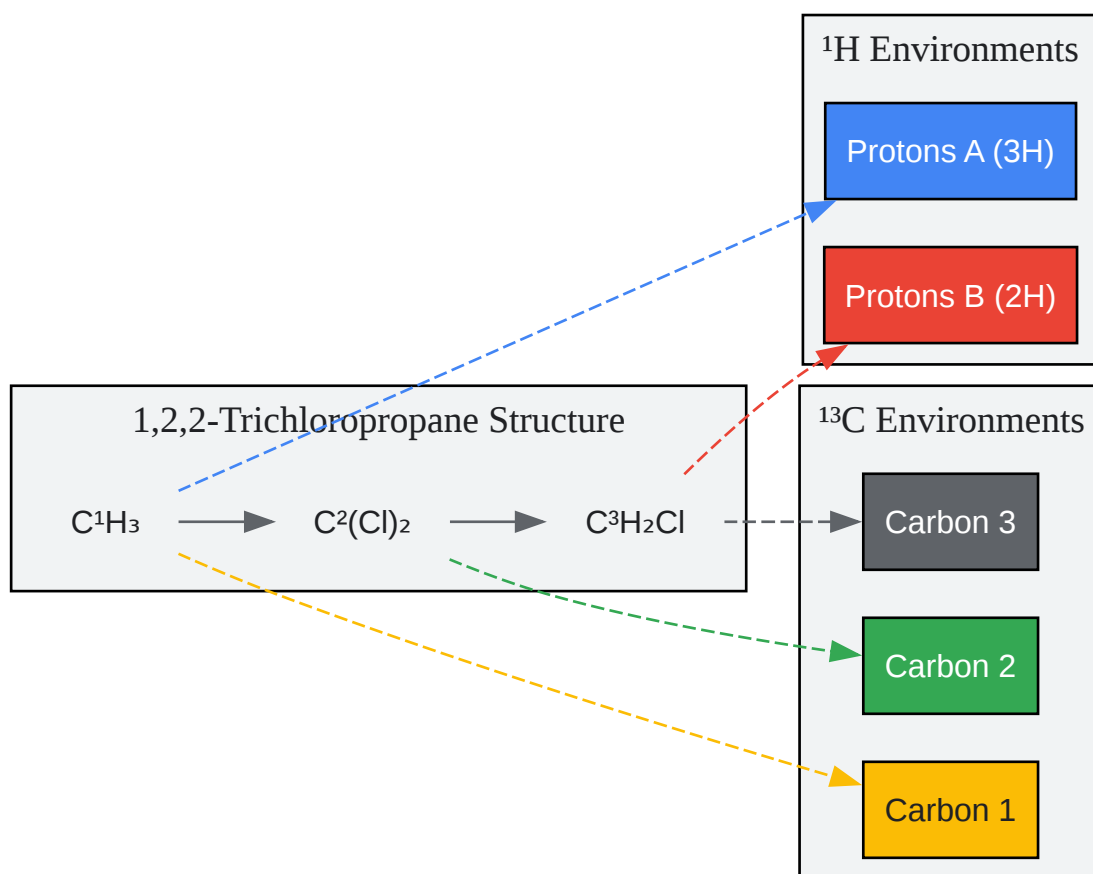
^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum of **1,2,2-trichloropropane** will display three distinct signals, corresponding to the three different carbon environments in the molecule.^{[1][1]}

- Signal 1 (CH_3): This is the most upfield signal, assigned to the methyl carbon.
- Signal 2 (CH_2Cl): The methylene carbon is deshielded by the directly attached chlorine atom, causing its signal to appear downfield from the methyl carbon.
- Signal 3 (CCl_2): This carbon is bonded to two chlorine atoms, resulting in significant deshielding and causing its signal to appear at the lowest field.

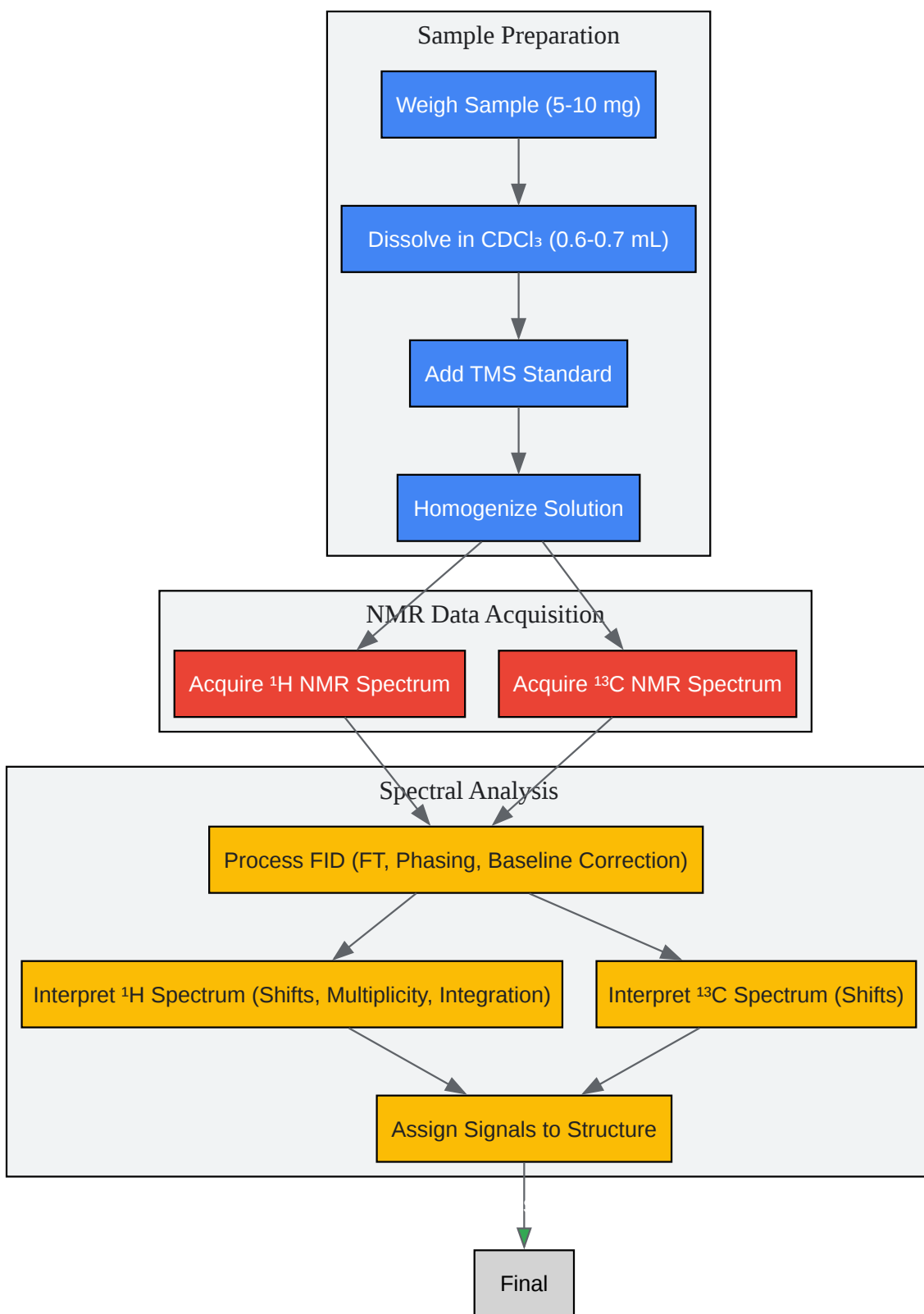
In an off-resonance-decoupled ^{13}C NMR spectrum, the signal for the CCl_2 group would be a singlet, the CH_2Cl group would appear as a triplet, and the CH_3 group would be a quartet, confirming the number of attached protons for each carbon.^[1]

Visualizations



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Caption: Molecular structure of **1,2,2-trichloropropane** with distinct proton and carbon environments.



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Caption: Workflow for NMR spectral analysis of **1,2,2-trichloropropane**.

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References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: ¹H-NMR and ¹³C-NMR Spectra of 1,2,2-trichloropropane [orgspectroscopyint.blogspot.com]
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